Octadecanedihydrazide

Description

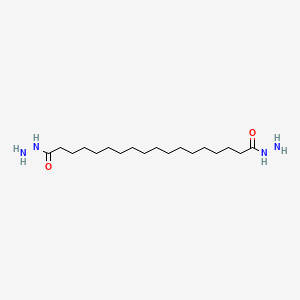

Structure

2D Structure

Properties

CAS No. |

101882-87-5 |

|---|---|

Molecular Formula |

C18H38N4O2 |

Molecular Weight |

342.5 g/mol |

IUPAC Name |

octadecanedihydrazide |

InChI |

InChI=1S/C18H38N4O2/c19-21-17(23)15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18(24)22-20/h1-16,19-20H2,(H,21,23)(H,22,24) |

InChI Key |

DOJQXPIMYAKBFR-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCCCCCCC(=O)NN)CCCCCCCC(=O)NN |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Octadecanedihydrazide

Established Synthetic Pathways for Octadecanedihydrazide

The synthesis of dihydrazides, including this compound, is most commonly achieved through the reaction of a dicarboxylic acid derivative with hydrazine (B178648).

Hydrazinolysis of Fatty Acid Esters

The most established method for preparing dihydrazides is the hydrazinolysis of the corresponding dicarboxylic acid esters. researchgate.net This two-step process begins with the esterification of the dicarboxylic acid, followed by reaction with hydrazine hydrate.

For this compound, the starting material is octadecanedioic acid. The general procedure involves:

Esterification: Octadecanedioic acid is first converted to its diester, typically a dimethyl or diethyl ester, by reacting it with the corresponding alcohol (e.g., methanol (B129727) or ethanol) in the presence of an acid catalyst.

Hydrazinolysis: The resulting dialkyl octadecanedioate is then refluxed with hydrazine hydrate. mdpi.com The nucleophilic hydrazine molecules attack the electrophilic carbonyl carbons of the ester groups, displacing the alcohol and forming the stable dihydrazide.

The reaction is typically carried out in an alcoholic solvent, such as ethanol, to ensure the miscibility of the reactants. mdpi.com The final product, this compound, precipitates from the reaction mixture upon cooling and can be purified by recrystallization. This method is widely applicable for the synthesis of various aliphatic dihydrazides, with yields often being good to excellent. osti.gov

| Parameter | Typical Condition | Reference |

|---|---|---|

| Reactants | Dialkyl dicarboxylate, Hydrazine hydrate | researchgate.netmdpi.com |

| Solvent | Ethanol or Methanol | researchgate.netmdpi.com |

| Temperature | Reflux | mdpi.com |

| Reaction Time | Several hours (e.g., 6-8 hours) | mdpi.com |

| Workup | Cooling, filtration, and recrystallization | researchgate.net |

Exploration of Alternative Synthetic Routes to Long-Chain Dihydrazides

While hydrazinolysis of diesters is the standard, other methods for synthesizing long-chain dihydrazides exist, often as part of a multi-step synthesis for other functional groups like diisocyanates. osti.gov These routes can involve the use of dicarboxylic acid halides or anhydrides as precursors. researchgate.net

Alternative lab-based methods that can lead to the formation of the core structure include rearrangements like the Curtius, Hofmann, or Lossen rearrangements, though these are more commonly associated with the conversion of carboxylic acids or their derivatives to amines or isocyanates. osti.gov The synthesis of dihydrazides is a crucial step in the production of biobased thermoplastic polyurethanes, where dihydrazides of various chain lengths are synthesized from corresponding diacids before being converted to diisocyanates. osti.gov For instance, a procedure for synthesizing adipic dihydrazide and other longer-chain dihydrazides involves reacting the corresponding diester with hydrazine hydrate, resulting in a fluffy, white solid product in high yields (79-89%). osti.gov

Derivatization Strategies Utilizing this compound as a Precursor

The two hydrazide functionalities of this compound make it an excellent precursor for synthesizing symmetrical molecules, particularly heterocyclic compounds. These reactions typically involve the condensation and cyclization of the hydrazide groups with appropriate reagents.

Synthesis of Heterocyclic Scaffolds from this compound

The terminal hydrazide groups can react to form various five-membered heterocyclic rings, such as triazoles and thiadiazoles. This bifunctionality allows for the synthesis of molecules containing two heterocyclic rings connected by the long aliphatic octadecane (B175841) chain, often referred to as bis-heterocycles.

Bis-1,2,4-triazoles can be synthesized from this compound through a multi-step process. A general synthetic strategy involves the conversion of the dihydrazide into a bis-thiosemicarbazide intermediate, which is then cyclized.

A plausible pathway involves:

Reaction with Isothiocyanate: this compound is reacted with an appropriate isothiocyanate (e.g., alkyl or aryl isothiocyanate) in a suitable solvent like ethanol. This reaction occurs at both hydrazide ends to form a bis-thiosemicarbazide. mdpi.com

Cyclization: The resulting bis-thiosemicarbazide undergoes dehydrative cyclization to form the bis-1,2,4-triazole-3-thione derivative. This cyclization is often achieved by refluxing in an aqueous solution of sodium hydroxide (B78521). sbq.org.br

Alternatively, reacting a bis-acid hydrazide with carbon disulfide in the presence of potassium hydroxide, followed by treatment with hydrazine hydrate, can yield bis-(4-amino-1,2,4-triazol-3-thione) derivatives. mdpi.com

| Step | Reagents | Product | Reference |

|---|---|---|---|

| 1 | Dihydrazide, Alkyl/Aryl isothiocyanate, Ethanol | Bis-thiosemicarbazide | mdpi.com |

| 2 | Bis-thiosemicarbazide, Aqueous NaOH, Reflux | Bis-1,2,4-triazole-3-thione | sbq.org.br |

The synthesis of bis-1,3,4-thiadiazole derivatives from this compound can be accomplished through several routes, often involving cyclization with a source of sulfur and carbon.

One common method involves the reaction with carbon disulfide. mdpi.com The dihydrazide is reacted with carbon disulfide in an ethanolic potassium hydroxide solution. This reaction forms an intermediate potassium dithiocarbazinate salt. Subsequent intramolecular cyclization, often promoted by an acid catalyst or heat, leads to the formation of the bis-(1,3,4-thiadiazole-2-thiol) scaffold. wisdomlib.org

Another approach involves the cyclization of bis-thiosemicarbazides, similar to the intermediate in triazole synthesis. By treating the bis-thiosemicarbazide with a dehydrating agent such as concentrated sulfuric acid or phosphorous oxychloride, a bis-1,3,4-thiadiazole can be obtained. researchgate.net The choice of cyclizing agent can influence the final structure and yield. For example, the reaction of oxalic acid with N-alkyl/allyl thiosemicarbazides in the presence of phosphorous oxychloride has been used to prepare bis-1,3,4-thiadiazole derivatives. researchgate.net

| Target Heterocycle | Key Reagents | Intermediate | Reference |

|---|---|---|---|

| 1,2,4-Triazole-3-thione | Isothiocyanate, NaOH (for cyclization) | Thiosemicarbazide (B42300) | mdpi.comsbq.org.br |

| 1,3,4-Thiadiazole-2-thiol | Carbon disulfide, KOH | Dithiocarbazinate salt | mdpi.comwisdomlib.org |

| 1,3,4-Thiadiazole | Thiosemicarbazide, H₂SO₄ or POCl₃ | Thiosemicarbazide | researchgate.net |

Preparation of Thiadiazine Derivatives

The synthesis of thiadiazine derivatives from this compound typically proceeds through an intermediate thiosemicarbazide. This multi-step approach involves the initial conversion of the hydrazide groups into thiosemicarbazide functionalities, which then undergo cyclization with suitable electrophiles.

A key intermediate, 1,1'-(octadecanedioyl)bis(4-phenylthiosemicarbazide), can be prepared by reacting this compound with phenyl isothiocyanate. nih.gov This thiosemicarbazide derivative possesses the necessary nucleophilic sulfur and nitrogen atoms to form the thiadiazine ring.

The subsequent cyclization is achieved by reacting the bis(thiosemicarbazide) with α-haloketones. nih.govyu.edu.joresearchgate.net This reaction leads to the formation of 1,3,4-thiadiazine rings. For instance, treatment with α-haloketones like phenacyl bromide derivatives would yield the corresponding bis-thiadiazine structures. The general reaction conditions involve refluxing the reactants in a suitable solvent. nih.govchimicatechnoacta.ru

Table 1: Synthesis of Thiadiazine Derivatives from this compound Intermediate

| Reactant 1 | Reactant 2 | Product |

|---|

Elaboration into Oxadiazole Systems

The conversion of this compound into 1,3,4-oxadiazole (B1194373) systems is a more direct process. This transformation is typically achieved through the cyclization of the hydrazide moieties with carbon disulfide in a basic medium. mdpi.comnih.govnih.gov

The reaction involves the nucleophilic attack of the hydrazide nitrogen on the carbon of carbon disulfide, followed by an intramolecular cyclization and dehydration to form the stable five-membered oxadiazole ring. Potassium hydroxide in an alcoholic solvent is commonly used as the base to facilitate the reaction. mdpi.comnih.govimpactfactor.org This method provides a high-yield route to 2,2'-(hexadecane-1,16-diyl)bis(1,3,4-oxadiazole-5-thiol), where the oxadiazole rings are linked by the sixteen-carbon aliphatic chain of the original dihydrazide.

Table 2: Synthesis of Bis(1,3,4-oxadiazole) from this compound

| Reactant 1 | Reactant 2 | Catalyst/Medium | Product |

|---|

Numerous methods for the synthesis of 1,3,4-oxadiazoles from hydrazides have been reported, including oxidative cyclization of N-acylhydrazones and one-pot syntheses from acid hydrazides with carboxylic acids. mdpi.comorganic-chemistry.orgresearchgate.netbiointerfaceresearch.com

Generation of Oxapyridazinone Structures

The synthesis of oxapyridazinone structures from this compound can be envisioned through condensation reactions with appropriate dicarbonyl compounds or their equivalents. While direct synthesis from simple fatty hydrazides is less commonly detailed, established methods for pyridazinone formation can be adapted. nih.govnih.govmdpi.com

One plausible route involves the reaction of this compound with a β-ketoester or a γ-ketoacid derivative. For instance, condensation with a 4-oxobutanoic acid derivative in a solvent like ethanol, followed by dehydration, can lead to the formation of a pyridazinone ring. nih.gov Given that this compound possesses two hydrazide ends, this could lead to the formation of a bis-pyridazinone structure, with the two heterocyclic rings linked by the long aliphatic chain. The reaction typically requires refluxing for several hours. nih.gov

Another potential strategy involves the reaction with dialkyl acetylenedicarboxylates (e.g., DMAD or DEAD) which are known to react with hydrazides to form heterocyclic systems. nih.gov

Condensation Reactions to Form Hydrazones

One of the most fundamental transformations of this compound is its condensation with carbonyl compounds to form hydrazones. researchgate.netmdpi.com The reaction of each hydrazide group with an aldehyde or a ketone results in the formation of a C=N-NH linkage, known as a hydrazone. nih.govminarjournal.com

This reaction is typically carried out by refluxing equimolar amounts of the dihydrazide and the respective aldehyde or ketone in a solvent such as ethanol. mdpi.comresearchgate.net A catalytic amount of acid, like glacial acetic acid, is often added to facilitate the reaction. nih.gov This method allows for the synthesis of a wide array of bis-hydrazones, where the structure of the attached carbonyl compound can be varied. For example, using aromatic aldehydes will result in aromatic bis-hydrazones. nih.gov

Table 3: General Synthesis of Dihydrazones from this compound

| Reactant 1 | Reactant 2 | Solvent/Catalyst | Product |

|---|

These hydrazone derivatives are often crystalline solids and serve as versatile intermediates for further synthetic modifications. researchgate.netpsu.edu

Development of Other Functionalized this compound Derivatives

Beyond the formation of heterocyclic rings, the hydrazide functional groups of this compound can be modified to introduce other functionalities. A primary example is the synthesis of thiosemicarbazides, which are not only precursors to thiadiazines but are also functionalized derivatives in their own right. nih.gov

The reaction of this compound with isothiocyanates, such as phenyl isothiocyanate, in an appropriate solvent yields the corresponding bis(thiosemicarbazide). nih.gov This transformation introduces a thiourea-like moiety at each end of the long aliphatic chain.

Further functionalization can be achieved through reactions such as acylation of the terminal nitrogen atoms of the hydrazide groups, or by leveraging the reactivity of the hydrazone linkage in previously formed derivatives. These chemical modifications allow for the tuning of the molecule's physical and chemical properties. beilstein-journals.orgfrontiersin.orgcetjournal.ittaylorfrancis.commdpi.comnih.gov

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,1'-(Octadecanedioyl)bis(4-phenylthiosemicarbazide) |

| Phenacyl bromide |

| Bis(thiadiazine) derivative |

| Carbon Disulfide |

| Potassium Hydroxide |

| 2,2'-(Hexadecane-1,16-diyl)bis(1,3,4-oxadiazole-5-thiol) |

| 4-Oxobutanoic acid |

| Bis-pyridazinone derivative |

| Dialkyl acetylenedicarboxylate |

| Aldehyde |

| Ketone |

| Octadecanedihydrazone derivative |

Mechanistic Investigations and Kinetic Analyses of Octadecanedihydrazide Reactions

Elucidation of Reaction Mechanisms in Octadecanedihydrazide Derivatization

The derivatization of Octadecanedih_ydrazide often involves intramolecular cyclization reactions to form stable five-membered heterocyclic rings, such as 1,3,4-oxadiazoles and 1,2,4-triazoles. The mechanisms of these transformations are typically initiated by the nucleophilic attack of the hydrazide nitrogen atoms on an appropriate electrophile.

One common derivatization is the formation of 2,5-disubstituted 1,3,4-oxadiazoles. This can be achieved through the cyclodehydration of 1,2-diacylhydrazines, which are themselves formed by the acylation of this compound. nih.govbohrium.com The mechanism involves the initial formation of a diacylhydrazine intermediate. This intermediate, under the influence of a dehydrating agent, undergoes intramolecular cyclization to yield the oxadiazole ring. nih.govotterbein.edu The goal of some studies has been to elucidate the mechanistic pathway in the one-pot cyclodehydration synthesis of 1,3,4-oxadiazoles, with the diacylhydrazine being a proposed and tested intermediate. otterbein.edu Various reagents, such as phosphorus oxychloride or thionyl chloride, can be employed to facilitate this dehydration step. researchgate.net

Another significant reaction involves the use of carbon disulfide (CS₂) in the presence of a base. researchgate.netresearchgate.net The reaction of a hydrazide with carbon disulfide in an ethanolic potassium hydroxide (B78521) solution leads to the formation of a potassium dithiocarbazate salt. researchgate.net This intermediate can then be alkylated or undergo further reactions. The formation of the dithiocarbamate (B8719985) is a nucleophilic addition process. researchgate.net Subsequent intramolecular cyclization of related intermediates can lead to the formation of 5-thioxo-1,3,4-oxadiazole derivatives. The mechanism of toxicity of carbon disulfide itself can involve reactions with amino or thiol groups to form dithiocarbamates. nih.gov

The synthesis of 1,2,4-triazole (B32235) derivatives from this compound can also be achieved. For instance, reaction with isothiocyanates would lead to the formation of a thiosemicarbazide (B42300) intermediate, which can then undergo cyclization to form a triazole ring.

The study of substituent effects on the reaction rates, often analyzed using the Hammett equation, can provide valuable insights into the reaction mechanism, particularly the nature of the transition state. otterbein.eduresearchgate.net For example, a positive slope in a Hammett plot can indicate the buildup of negative charge at the reaction center in the rate-determining step. otterbein.edu

A plausible mechanism for the formation of a 1,3,4-oxadiazole (B1194373) from a dihydrazide involves the following general steps:

Acylation: The dihydrazide reacts with an acylating agent (e.g., an acid chloride or anhydride) to form a 1,2-diacylhydrazine.

Enolization: The diacylhydrazine undergoes tautomerization to its enol form.

Cyclization: An intramolecular nucleophilic attack of one of the nitrogen atoms onto the carbonyl carbon of the other acyl group occurs.

Dehydration: The resulting cyclic intermediate eliminates a molecule of water to form the stable aromatic 1,3,4-oxadiazole ring.

The specific conditions and reagents used will influence the exact mechanistic pathway and the efficiency of the reaction. For instance, oxidative cyclization of acylhydrazones is another route to 1,3,4-oxadiazoles. researchgate.net

Quantitative Kinetic Studies of this compound Transformations

Quantitative kinetic analysis is essential for understanding the factors that control the rate of a chemical reaction and for optimizing reaction conditions to maximize yield and minimize reaction time. nih.govcdnsciencepub.com The rate of a reaction is typically expressed by a rate law, which is a mathematical expression that relates the reaction rate to the concentrations of the reactants. cdnsciencepub.com

For a hypothetical reaction of this compound (ODH) with a reagent 'A' to form a derivative 'P':

rate = k[ODH]^m[A]^n

Methodologies for Kinetic Studies:

To determine the rate law and the rate constant, a series of experiments would be performed where the initial concentrations of the reactants are systematically varied, and the initial rate of the reaction is measured. nih.gov Common techniques for monitoring the progress of a reaction include spectroscopy (UV-Vis, NMR), chromatography (HPLC, GC), and titration. mdpi.com

Key Kinetic Parameters:

Reaction Order: Indicates how the rate of reaction is affected by the concentration of each reactant. A first-order reaction's rate is directly proportional to the reactant's concentration, while a second-order reaction's rate is proportional to the square of the reactant's concentration. nih.govnih.gov

Rate Constant (k): A proportionality constant that is specific to a particular reaction at a given temperature. Its value is independent of the reactant concentrations but is influenced by temperature and the presence of a catalyst. cdnsciencepub.com

Activation Energy (Ea): The minimum energy required for a reaction to occur. It can be determined by studying the effect of temperature on the rate constant, typically using the Arrhenius equation. nih.gov

Half-life (t½): The time required for the concentration of a reactant to decrease to half of its initial value. For a first-order reaction, the half-life is constant, whereas for a second-order reaction, it depends on the initial concentration. nih.gov

Hypothetical Kinetic Data for this compound Cyclization:

Although specific experimental data for this compound is not available, we can present a hypothetical data table to illustrate the type of information that would be generated from a kinetic study of its cyclization to a 1,3,4-oxadiazole derivative.

| Experiment | Initial [this compound] (M) | Initial [Reagent A] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.10 | 0.10 | 2.5 x 10-5 |

| 2 | 0.20 | 0.10 | 5.0 x 10-5 |

| 3 | 0.10 | 0.20 | 1.0 x 10-4 |

Kinetic studies on related systems, such as the aza-Michael polymerization of other hydrazides, have shown complex kinetic behaviors, sometimes exhibiting different kinetic regimes depending on the conversion. nih.gov For instance, the mono-addition rate constant can be significantly different from the bis-addition rate constant. nih.gov Such detailed kinetic analysis provides a deeper understanding of the reaction mechanism and allows for precise control over the formation of desired products.

Advanced Materials Science Applications of Octadecanedihydrazide Derived Architectures

Role of Octadecanedihydrazide in Polymer Chemistry and Macromolecular Design

The dual functionality of this compound, combined with its long hydrocarbon chain, allows for its versatile use in polymer synthesis and modification. It can be incorporated into polymer backbones or used to connect existing polymer chains, in each case imparting its characteristic properties to the final material.

This compound can serve as a monomer in polycondensation reactions to produce high-molecular-weight polymers. researchgate.net Its two hydrazide groups can react with difunctional monomers, such as dicarboxylic acids or their derivatives, to form long polymer chains. A closely related analogue, octadecanedioic acid, has been successfully used to synthesize a series of high-aliphatic-content nylons (polyamides). researchgate.net In these syntheses, the 18-carbon diacid is reacted with various diamines of different methylene (B1212753) segment lengths (from 2 to 12 carbons). researchgate.net

The general reaction for the synthesis of these polyamides involves the condensation of the dicarboxylic acid with a diamine, forming amide linkages and releasing water. youtube.comyoutube.com The resulting nylons, designated as nylon-X,18 (where X is the number of carbon atoms in the diamine), exhibit properties that are heavily influenced by the long C18 segment derived from the octadecanedioic acid. researchgate.net Due to their high aliphatic content, these polyamides show distinct thermal properties. researchgate.net

Table 1: Thermal Properties of Nylons (X,18) Derived from Octadecanedioic Acid

| Nylon | TGA Decomposition Temp (°C) | Melting Temperature (°C) |

|---|---|---|

| Nylon-2,18 | 445 | 247 |

| Nylon-3,18 | 446 | 211 |

| Nylon-6,18 | 450 | 205 |

| Nylon-8,18 | 453 | 198 |

| Nylon-9,18 | 452 | 190 |

Source: Adapted from "Synthesis and characterization of polyamides containing octadecanedioic acid: Nylon-2,18, nylon-3,18, nylon-6,18, nylon-8,18, and nylon-12,18" researchgate.net

The data indicates that as the length of the diamine component increases, the melting temperature of the resulting polyamide decreases. This is attributed to a reduction in the density of hydrogen-bonding amide groups along the polymer chain, which is a consequence of the longer aliphatic segments from both the diamine and the C18 diacid. researchgate.net The high thermal decomposition temperatures, all above 445 °C, underscore the stability of these materials. researchgate.net

The hydrazide groups of this compound are reactive towards various functional groups, such as epoxides and ketones, making it an effective crosslinking agent for creating three-dimensional polymer networks. specialchem.comstackexchange.comresearchgate.net Crosslinking transforms linear polymers into a more rigid and stable structure, enhancing properties like mechanical strength, thermal stability, and chemical resistance. specialchem.comebeammachine.com

When used as a crosslinker, the long, flexible C18 chain of this compound plays a crucial role in determining the morphology of the resulting polymer network. In contrast to shorter, more rigid crosslinkers, this compound introduces significant spacing and flexibility between polymer chains. This can lead to a network with a lower crosslink density and greater chain mobility, which can be advantageous for applications requiring some degree of flexibility or toughness. The hydrophobic nature of the octadecane (B175841) chain can also influence the morphology, potentially leading to microphase separation in more polar polymer matrices, creating domains with distinct properties.

The crosslink density, a measure of the number of crosslinks per unit volume, is a critical parameter that dictates the final properties of a thermoset polymer. dtic.mil By controlling the stoichiometric ratio of this compound to the reactive groups on the polymer backbone (e.g., epoxy or ketone groups), the crosslink density can be precisely engineered.

A higher concentration of this compound will generally lead to a higher crosslink density, resulting in a material with increased stiffness, hardness, and thermal stability. specialchem.comebeammachine.com Conversely, a lower concentration will produce a more loosely crosslinked network with greater flexibility and a lower glass transition temperature. The long C18 chain of this compound means that even at high molar concentrations of the crosslinker, the effective crosslink density might be lower compared to systems using shorter dihydrazides, offering a wider range for tuning the material's properties.

Table 2: General Effects of Crosslink Density on Polymer Properties

| Property | Effect of Increasing Crosslink Density |

|---|---|

| Tensile Strength | Increases |

| Modulus (Stiffness) | Increases |

| Hardness | Increases |

| Thermal Stability | Increases |

| Solvent Resistance | Increases |

| Flexibility | Decreases |

This table presents general trends in polymer science. specialchem.comebeammachine.comdtic.mil

The incorporation of this compound moieties, either as part of the main polymer chain or as a crosslinker, leads to the development of functional polymers with tailored properties. The long aliphatic chain imparts hydrophobicity and can improve the processability of some polymers. When used in the synthesis of polyamides, the resulting materials can be considered functional polymers with potential applications in fibers, films, and molded parts where low moisture absorption and high flexibility are desired. researchgate.net

When used as a crosslinking agent, this compound can functionalize a polymer network to have improved adhesion to non-polar substrates or to act as a toughening agent, absorbing energy and preventing crack propagation.

This compound as a Crosslinking Agent for Polymeric Networks

Supramolecular Chemistry and Self-Assembly Phenomena of this compound Derivatives

Supramolecular chemistry focuses on the non-covalent interactions that govern the organization of molecules into larger, well-defined structures. nih.gov The molecular architecture of this compound derivatives, featuring a long hydrophobic alkyl chain and polar hydrazide end groups, makes them ideal candidates for self-assembly. beilstein-journals.org

These amphiphilic molecules, in appropriate solvents, can spontaneously organize to minimize unfavorable interactions between the hydrophobic chains and the solvent, while maximizing favorable interactions. This can lead to the formation of various supramolecular structures such as micelles, vesicles, or lamellar sheets. The hydrogen bonding capabilities of the hydrazide groups can further direct the assembly process, leading to more ordered and stable structures. nih.gov

For instance, in aqueous solutions, it is expected that this compound derivatives would form core-shell micelles, with the hydrophobic C18 chains forming the core and the polar hydrazide groups exposed to the water at the surface. At higher concentrations, these micelles could further organize into more complex structures like hexagonal or lamellar phases. The specific morphology of the self-assembled structures would depend on factors such as the concentration of the derivative, the temperature, the pH of the solution, and the presence of any salts or other additives. The study of such self-assembly processes is crucial for applications in drug delivery, nanotechnology, and the creation of "smart" materials that can respond to environmental stimuli. beilstein-journals.orgnih.gov

Based on a comprehensive review of available scientific literature, it is not possible to generate an article that adheres to the specific outline provided for the chemical compound “this compound.” The requested sections and subsections pertain to highly specialized and advanced applications in materials science and coordination chemistry.

Extensive searches for "this compound" in the context of molecular recognition, directed self-assembly, host-guest chemistry, specific ligand design principles, and the synthesis of its metal complexes for advanced materials did not yield any relevant research findings. The topics outlined are at the forefront of chemical research; however, their application specifically involving this compound and its derivatives is not documented in the accessible scientific literature.

Therefore, the creation of a thorough, informative, and scientifically accurate article strictly following the provided structure is not feasible due to the absence of foundational research data on this specific compound in the requested areas.

Theoretical and Computational Chemistry Approaches to Octadecanedihydrazide Systems

Quantum Chemical Investigations of Octadecanedihydrazide Reactivity and Structure

Quantum chemical calculations are a cornerstone of modern chemistry, enabling the detailed study of molecular properties by solving the Schrödinger equation. researchgate.net These methods provide a fundamental understanding of the electronic structure, which governs the reactivity and geometry of molecules like this compound.

Detailed research findings from quantum chemical investigations can elucidate several key aspects of this compound:

Electronic Properties: Parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in understanding reactivity. mdpi.com The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and its tendency to undergo chemical reactions. mdpi.com A smaller gap generally suggests higher reactivity.

Reactivity Descriptors: Quantum chemical calculations can provide various descriptors of reactivity. rsc.org These include electronegativity, chemical hardness, and the fraction of electrons transferred, which help in predicting how this compound will interact with other chemical species. mdpi.comimim.pl For instance, these parameters are crucial in fields like corrosion inhibition, where they help explain the adsorption mechanism of inhibitor molecules on a metal surface. mdpi.com

Spectroscopic Properties: Theoretical calculations can simulate spectra (e.g., infrared, UV-Vis) which can be compared with experimental data to confirm the molecular structure and understand its electronic transitions. researchgate.net

Table 1: Calculated Quantum Chemical Parameters for a Hydrazide Derivative

| Parameter | Description | Typical Calculated Value (Illustrative) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

| ΔE (LUMO-HOMO) | Energy Gap | 5.3 eV |

| μ (Dipole Moment) | Measure of molecular polarity | 4.5 D |

| I (Ionization Potential) | Energy required to remove an electron | 6.5 eV |

| A (Electron Affinity) | Energy released when an electron is added | 1.2 eV |

| η (Global Hardness) | Resistance to change in electron distribution | 2.65 eV |

| σ (Global Softness) | Reciprocal of global hardness | 0.38 eV⁻¹ |

Note: The values in this table are illustrative for a generic hydrazide derivative and would need to be specifically calculated for this compound. The data is based on general principles found in quantum chemical studies of similar functional groups. mdpi.comimim.pl

These theoretical investigations are invaluable for predicting the behavior of this compound in various chemical environments and for designing new molecules with tailored properties. rsc.org

Computational Modeling and Simulation of this compound-Based Polymeric and Supramolecular Assemblies

Beyond the single molecule, computational modeling and simulation techniques are essential for studying the collective behavior of this compound units in larger assemblies, such as polymers and supramolecular structures. nih.gov These methods can range from fully atomistic to coarse-grained models, allowing for the investigation of systems at different length and time scales. mdpi.com

Polymeric Systems: When this compound is used as a monomer or a cross-linking agent in polymerization, computational models can predict the properties of the resulting polymer network. cam.ac.ukmetu.edu.tr Molecular dynamics (MD) simulations can be employed to study the conformational dynamics of polymer chains, their packing, and the resulting macroscopic properties like glass transition temperature and mechanical strength. cam.ac.uk These simulations track the movement of atoms over time, providing insights into the formation and behavior of the polymer network. metu.edu.tr

Supramolecular Assemblies: this compound's ability to form hydrogen bonds makes it a candidate for building self-assembling supramolecular structures. nih.govuniv-rennes.fr Computational simulations are crucial for understanding the driving forces behind self-assembly, such as non-covalent interactions. nih.govmdpi.com These models can predict the morphology and stability of aggregates, micelles, or gels formed by this compound derivatives. researchgate.net Molecular dynamics simulations can reveal the dynamic nature of these assemblies and the timescales of molecular exchange between different states. ku.edu

Table 2: Simulation Techniques for Studying this compound-Based Assemblies

| Simulation Technique | Level of Detail | Information Obtained | Relevant Applications |

| All-Atom Molecular Dynamics (AAMD) | High | Detailed interactions, conformational changes, solvent effects. nih.gov | Small aggregates, polymer-drug interactions, initial stages of self-assembly. nih.gov |

| Coarse-Grained Molecular Dynamics (CGMD) | Reduced | Large-scale morphology, phase behavior, long-time dynamics. mdpi.comresearchgate.net | Polymer blend morphology, formation of large supramolecular structures. researchgate.net |

| Monte Carlo (MC) Methods | Varies | Thermodynamic properties, equilibrium structures. | Phase equilibria, guest-host binding energies. |

The insights gained from these simulations are vital for the rational design of new materials, such as high-performance polymers or functional nanostructures, based on this compound. mdpi.com

Theoretical Studies on the Electronic Structure and Properties of this compound Coordination Compounds

When this compound acts as a ligand, it can coordinate with metal ions to form coordination compounds with diverse structures and properties. solubilityofthings.commsu.edu Theoretical studies are fundamental to understanding the nature of the metal-ligand bond and the resulting electronic and magnetic properties of these complexes. fiveable.me

Bonding Theories: Theories like Ligand Field Theory (LFT) and Molecular Orbital (MO) Theory are used to describe the electronic structure of coordination compounds. fiveable.melibretexts.org Computational methods based on these theories, particularly Density Functional Theory (DFT), can provide detailed information about the bonding between this compound and a central metal ion. orientjchem.org

Geometric and Electronic Structure: Theoretical modeling can predict the preferred coordination geometry (e.g., octahedral, tetrahedral) of the metal complex. libretexts.org It also allows for the calculation of the distribution of electron density and the energies of the molecular orbitals, which are essential for understanding the complex's color, magnetic properties, and reactivity. researchcommons.org For example, the splitting of the metal's d-orbitals upon coordination with the ligands determines the electronic transitions responsible for the color of the complex. solubilityofthings.comlibretexts.org

Stability and Reactivity: The stability of the coordination complex can be assessed by calculating the complexation energy. orientjchem.org Theoretical studies can also model the reaction pathways for the formation of these complexes and their subsequent reactivity, which is crucial for applications in catalysis. orientjchem.org

Table 3: Properties of Coordination Compounds Investigated by Theoretical Methods

| Property | Theoretical Approach | Key Information Provided |

| Coordination Geometry | Geometry Optimization (DFT) | Predicts the 3D structure of the complex (e.g., bond lengths, angles). orientjchem.org |

| Electronic Spectra (Color) | Time-Dependent DFT (TD-DFT) | Calculates electronic transition energies, explaining the origin of color. solubilityofthings.comnumberanalytics.com |

| Magnetic Properties | DFT, MO Theory | Determines the number of unpaired electrons and predicts magnetic susceptibility. numberanalytics.com |

| Stability | Calculation of Formation Energies | Assesses the thermodynamic favorability of complex formation. orientjchem.org |

| Reactivity | Frontier Molecular Orbital (FMO) Analysis | Identifies sites of electrophilic and nucleophilic attack. |

These theoretical approaches provide a deep understanding of the coordination chemistry of this compound, facilitating the design of novel metal complexes with specific catalytic, electronic, or magnetic functions. orientjchem.org

Advanced Spectroscopic and Analytical Characterization of Octadecanedihydrazide and Derived Materials

Rheological Characterization of Octadecanedihydrazide-Derived Polymer Networks

The rheological properties of polymer networks are crucial for understanding their mechanical behavior and suitability for various applications. Dynamic Mechanical Analysis (DMA) is a primary technique used to probe the viscoelastic nature of these materials by applying an oscillatory stress and measuring the resultant strain. mdpi.comnih.govmdpi.com This analysis yields key parameters such as the storage modulus (G'), which represents the elastic (solid-like) component of the material, and the loss modulus (G''), which represents the viscous (liquid-like) component. mdpi.comnih.gov

This compound serves as a long-chain, flexible crosslinking agent. Its two terminal hydrazide groups can react with aldehyde or ketone moieties on polymer backbones to form stable hydrazone bonds, creating a three-dimensional network. This crosslinking process transforms a polymer solution (sol) into a viscoelastic solid (gel). The rheological profile of the resulting network is highly dependent on the polymer concentration, the degree of aldehyde modification on the polymer, and the concentration of the this compound crosslinker.

Polymer networks derived from the crosslinking of aldehyde-functionalized polymers with dihydrazides exhibit characteristic viscoelastic behaviors. Typically, for a crosslinked gel, the storage modulus (G') is significantly higher than the loss modulus (G'') over a wide range of frequencies, indicating that the material is predominantly elastic. This solid-like behavior is a hallmark of a stable, crosslinked hydrogel network.

The formation of these networks can be monitored in real-time using rheometry. During the crosslinking reaction, both G' and G'' increase as the network forms. The point at which G' surpasses G'' is often defined as the gel point, signifying the transition from a liquid-like to a solid-like state.

Frequency Sweep Analysis

Frequency sweep measurements provide insight into the structural stability of the polymer network. In a typical analysis of a hydrogel crosslinked with a dihydrazide, both G' and G'' show some dependence on the angular frequency. However, a well-formed gel will maintain G' > G'' across the frequency range, and G' will often exhibit a plateau at lower frequencies, which is characteristic of crosslinked systems. For instance, in dynamically crosslinked polyethylene (B3416737) glycol (PEG) hydrogels formed via hydrazone bonds, the viscoelastic properties are tunable. By altering the crosslinking chemistry, materials can be designed to have varying degrees of stress relaxation, a key feature of viscoelasticity.

Influence of Crosslinker Concentration

The concentration of the crosslinking agent, such as this compound, directly influences the mechanical strength of the resulting polymer network. An increase in crosslinker concentration leads to a higher crosslink density. This results in a more rigid structure, which is reflected in the rheological measurements as a significant increase in the storage modulus (G'). Studies on hyaluronic acid (HA) hydrogels crosslinked with 1,4-butanediol (B3395766) diglycidyl ether (BDDE) have shown that the elastic modulus can be tuned from approximately 280 Pa to 990 Pa by increasing the crosslinker concentration from 1% to 5% (w/w). A similar trend would be expected for networks crosslinked with this compound.

The table below illustrates the representative rheological properties of hydrogels where the crosslinker concentration is varied. The data is based on findings from analogous systems, such as HA hydrogels crosslinked with BDDE.

| Hydrogel Formulation (Crosslinker Conc.) | Storage Modulus (G') at 1 Hz (Pa) | Complex Viscosity (η*) at 1 Hz (Pa·s) |

| Low (e.g., 1% w/w) | 280 | 42 |

| Medium (e.g., 3% w/w) | 650 | 110 |

| High (e.g., 5% w/w) | 990 | 190 |

This interactive table demonstrates how increasing the crosslinker concentration enhances the stiffness (G') and viscosity (η) of the hydrogel network. Data is representative of trends observed in chemically crosslinked hydrogels.*

Strain Sweep Analysis

Strain sweep tests are performed to determine the linear viscoelastic region (LVER), which is the strain range where the material's structure is not disrupted and the moduli (G' and G'') are independent of the applied strain. Beyond the LVER, the network structure begins to break down, leading to a decrease in both G' and G''. This phenomenon is known as shear thinning. Hydrogels formed from natural polymers like gelatin, when crosslinked with dialdehydes, show improved mechanical strength and rigidity, which can be observed in their response to mechanical strain.

The table below shows typical results from a frequency sweep of a chemically crosslinked hydrogel system, indicating a predominantly elastic nature. The data is based on findings from polyacrylamide and chromium acetate (B1210297) weak gel systems.

| Angular Frequency (rad/s) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) |

| 0.1 | 1.5 | 0.3 |

| 1 | 1.8 | 0.4 |

| 10 | 2.2 | 0.6 |

| 100 | 2.8 | 0.9 |

This interactive table illustrates the typical frequency-dependent behavior of a crosslinked polymer network, where the storage modulus remains consistently higher than the loss modulus, confirming its solid-like, elastic character.

Conclusion and Future Academic Research Trajectories for Octadecanedihydrazide

Synthesis of Key Academic Contributions

The foundational academic contributions relevant to Octadecanedihydrazide are rooted in the well-established chemistry of dicarboxylic acid dihydrazides. These compounds are valued as versatile, difunctional molecules capable of undergoing specific chemical reactions, making them ideal for creating structured polymer networks.

The synthesis of dihydrazides is typically achieved through the hydrazinolysis of the corresponding dicarboxylic acid esters. adhesivesmag.com In this reaction, a dialkyl ester of the parent acid (in this case, dimethyl or diethyl octadecanedioate) is reacted with hydrazine (B178648) hydrate, often in an alcohol solution, to yield the dihydrazide and the corresponding alcohol as a byproduct. adhesivesmag.comwikipedia.org The parent dicarboxylic acid, octadecanedioic acid, is itself accessible and can be synthesized via methods such as the hydrogenation of 7,11-Octadecadienedioic acid. chemicalbook.comchemicalbook.com

The principal academic and industrial contributions of dihydrazides lie in their application as crosslinking agents in three major polymer systems:

Epoxy Resins: Dihydrazides function as latent curing agents for epoxy resins. adhesivesmag.comresearchgate.net Their reactivity is thermally initiated; they are solid at room temperature and only react with epoxy groups upon melting. This allows for the formulation of stable, one-component epoxy systems that can be cured on demand with heat. adhesivesmag.comresearchgate.net The crosslinking reaction involves the four active hydrogens on the two primary amine groups of the dihydrazide molecule reacting with epoxy groups, forming a robust, three-dimensional network. adhesivesmag.com This process imparts desirable properties such as high toughness, excellent adhesion, and thermal stability. adhesivesmag.comatamankimya.com The long aliphatic chain of this compound would be expected to enhance the flexibility and impact resistance of the cured resin.

Acrylic Emulsions: One of the most significant applications for dihydrazides is in the ambient temperature crosslinking of acrylic emulsions, a technology known as keto-hydrazide chemistry. gantrade.com Polymers containing ketone-functional monomers, such as diacetone acrylamide (B121943) (DAAM), are formulated with a dihydrazide in the aqueous phase. gantrade.comgoogle.com The crosslinking reaction between the ketone and hydrazide groups is inhibited in the wet, slightly alkaline emulsion, ensuring good "in-can" stability. gantrade.com Upon application and drying, the evaporation of water triggers the reaction, forming a stable hydrazone linkage post-film coalescence. This results in coatings with significantly improved mechanical and resistance properties, including enhanced hardness, adhesion, and resistance to abrasion, moisture, and solvents. adhesivesmag.comgantrade.com

Polyurethane Dispersions (PUDs): In aqueous polyurethane systems, dihydrazides like ADH act as effective room-temperature curatives and chain extenders. gantrade.com They react with isocyanate groups to form polyurea linkages, enhancing the hardness, toughness, and chemical resistance of the resulting coating. adhesivesmag.comgantrade.com A key advantage is that, unlike standard amine curatives, dihydrazide-cured systems exhibit good color stability and weathering characteristics. gantrade.com

The properties of common dihydrazides illustrate the influence of the aliphatic chain length on their function.

| Property | Carbodihydrazide (CDH) | Adipic Acid Dihydrazide (ADH) | Sebacic Acid Dihydrazide (SDH) | Isophthalic Dihydrazide (IDH) |

| Formula | CH₆N₄O | C₆H₁₄N₄O₂ | C₁₀H₂₂N₄O₂ | C₈H₁₀N₄O₂ |

| Backbone | Carbonyl | C4 Aliphatic | C8 Aliphatic | Aromatic (Benzene Ring) |

| Molecular Weight ( g/mol ) | 90.08 | 174.20 | 230.30 | 194.19 |

| Melting Point (°C) | ~153 | ~180 | ~189 | ~224 |

| Key Features | Fastest reactivity. adhesivesmag.com | Most common, water-soluble. atamankimya.comgantrade.com | Provides flexibility, water resistance. atamankimya.comevitachem.com | Provides high rigidity and thermal stability. adhesivesmag.comatamankimya.com |

| Primary Applications | Oxygen scavenger, fast-curing agent. | Crosslinker for acrylic emulsions, PUDs, epoxy hardener. gantrade.com | Curing agent for epoxy resins, nucleating agent. evitachem.com | High-performance epoxy hardener for prepregs, adhesives. adhesivesmag.com |

| Data sourced from multiple references adhesivesmag.comwikipedia.orgatamankimya.comgantrade.comevitachem.com |

Identification of Unexplored Research Avenues and Overcoming Current Challenges

Despite the robust foundation of dihydrazide chemistry, the specific study of this compound presents several challenges and, consequently, numerous opportunities for new research.

Challenge 1: Data Scarcity on Long-Chain Dihydrazides: The most significant gap is the lack of specific experimental data on the physical properties and reaction kinetics of this compound. Academic and commercial literature focuses heavily on shorter-chain (C6, C10) and aromatic dihydrazides. adhesivesmag.comgantrade.comevitachem.com A foundational research avenue would be the full synthesis and characterization of this compound, including its melting point, solubility in various solvents, and reactivity profiles with standard epoxy, acrylic, and isocyanate systems.

Challenge 2: Solubility and Processability: The long C16 aliphatic spacer in this compound will render it highly hydrophobic. This poses a significant challenge for its use in the water-based systems where ADH is a star performer, such as in acrylic emulsions and PUDs. gantrade.com Research is needed to develop methods to overcome this, such as:

Solvent Blends: Investigating co-solvent systems that can compatibilize the hydrophobic dihydrazide in aqueous dispersions without generating high levels of volatile organic compounds (VOCs).

Emulsification: Developing methods to emulsify this compound to allow for its effective dispersion and reaction in water-borne polymer systems.

Chemical Modification: Synthesizing derivatives of this compound with hydrophilic moieties to improve water dispersibility.

Challenge 3: High Curing Temperatures: The melting point of a dihydrazide is a key factor in determining the onset of cure in epoxy systems. adhesivesmag.comevitachem.com Long, symmetric aliphatic molecules tend to have high melting points due to efficient crystal packing. This compound is expected to have a high melting point, likely exceeding that of SDH (~189 °C), which would necessitate high curing temperatures. This limits its use with thermally sensitive substrates. An unexplored avenue is the investigation of accelerators (e.g., ureas, imidazoles) specifically for long-chain dihydrazide systems to lower the activation energy and reduce the required cure temperature. adhesivesmag.com

Prognosis for Novel Academic Discoveries and Advancements in this compound Chemistry

The unique molecular structure of this compound—a long, flexible, and hydrophobic aliphatic chain with reactive hydrazide groups at each end—points toward several promising areas for future academic and industrial discovery.

High-Performance and Bio-Based Polymers: The market trend is moving towards high-performance, sustainable, and non-toxic materials. businessresearchinsights.com Octadecanedioic acid can be derived from natural sources like oleic acid, positioning this compound as a potential bio-based crosslinker. researchgate.net Future research could focus on developing fully or partially bio-derived polymers (epoxies, polyesters) cured with this compound. The long, flexible C16 spacer is predicted to impart unique properties such as:

Enhanced Flexibility and Toughness: Creating highly flexible yet durable adhesives, sealants, and coatings.

Hydrophobicity: Developing superhydrophobic surfaces or highly water-resistant coatings.

Phase Modification: Using it as an additive to modify the morphology and improve the impact strength of more brittle polymers.

Advanced Biomedical Applications: While its hydrophobicity is a challenge for some applications, it is an asset for others. In the field of hydrogels for drug delivery, this compound could be used to create crosslinked networks with distinct hydrophobic domains. yildiz.edu.tr These domains could serve as reservoirs for the controlled, sustained release of lipophilic drugs. Research into conjugating this compound with biocompatible polymers like hyaluronic acid or oxidized inulin (B196767) could lead to novel biomaterials for tissue engineering or advanced drug delivery systems. yildiz.edu.trscience.gov

Smart and Functional Materials: The hydrazone bond formed during the keto-hydrazide crosslinking reaction can be reversible under certain pH conditions. acs.org This opens a pathway for creating "smart" materials, such as self-healing coatings or recyclable thermosets. Research into the dynamics of the hydrazone bond formed from a very long-chain dihydrazide could reveal unique behaviors, potentially leading to materials with novel stimuli-responsive properties.

| Research Area | Potential Discovery / Advancement | Key Challenge |

| Polymer Synthesis & Materials Science | Development of highly flexible, impact-resistant, and hydrophobic bio-based polymers. | High curing temperatures; compatibility with existing resin systems. |

| Coatings & Adhesives | Formulation of formaldehyde-free, low-VOC coatings with superior water resistance and durability. | Solubility/dispersibility in water-borne systems. |

| Biomaterials & Drug Delivery | Creation of novel hydrogels with hydrophobic pockets for the sustained release of lipophilic active ingredients. | Biocompatibility testing; controlling degradation rates. |

| Smart Materials | Design of recyclable thermosets or self-healing materials based on the reversible hydrazone linkage. | Understanding and controlling the bond-reversibility kinetics. |

Q & A

Q. What are the standard protocols for synthesizing octadecanedihydrazide, and how can its purity be validated?

this compound is typically synthesized via hydrazinolysis of the corresponding diester or diacid chloride. A common method involves reacting octadecanedioic acid with excess hydrazine hydrate under reflux in ethanol. Purity validation requires chromatographic techniques (HPLC or TLC) and spectroscopic confirmation (e.g., FTIR for hydrazide N–H stretches at ~3300 cm⁻¹ and carbonyl C=O at ~1640 cm⁻¹). Quantitative analysis via elemental analysis (C, H, N) is critical to confirm stoichiometry .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key peaks should researchers prioritize?

Key techniques include:

- FTIR : Confirm hydrazide functional groups via N–H (3300–3200 cm⁻¹) and C=O (1640–1620 cm⁻¹) stretches.

- NMR : ¹H NMR should show hydrazide NH₂ protons as broad singlets (~6–8 ppm), while ¹³C NMR identifies carbonyl carbons (~165–170 ppm).

- Mass Spectrometry : ESI-MS or MALDI-TOF can verify molecular ion peaks (theoretical m/z for C₁₈H₃₈N₄O₂: ~366.3 g/mol). Cross-referencing with literature spectra ensures accuracy .

Q. How can researchers ensure reproducibility in this compound-based experiments?

Document reaction conditions meticulously (solvent purity, temperature control, stoichiometric ratios). Use standardized purification methods (e.g., recrystallization in ethanol/water). Publish detailed protocols, including calibration data for instruments, to align with best practices for experimental reproducibility .

Advanced Research Questions

Q. What strategies resolve contradictions in thermal stability data for this compound across studies?

Discrepancies in decomposition temperatures (TGA/DSC data) may arise from differences in sample purity, heating rates, or atmospheric conditions (e.g., nitrogen vs. air). To address this:

Q. How can computational modeling optimize this compound’s reactivity in supramolecular assembly applications?

Q. What experimental designs mitigate challenges in quantifying trace impurities during this compound synthesis?

Advanced impurity profiling requires:

- HPLC-MS with high-resolution columns (C18, 5 µm) to separate byproducts.

- Standard addition methods to calibrate impurity detection limits.

- Isotopic labeling (e.g., ¹⁵N-hydrazine) to track side reactions. Publish raw chromatograms and mass spectra in supplementary materials for transparency .

Methodological Considerations

Q. How should researchers structure the "Materials and Methods" section for this compound studies to ensure replicability?

- Specify suppliers and purity grades for reagents (e.g., "hydrazine hydrate, ≥98%, Sigma-Aldrich").

- Detail instrument parameters (e.g., "NMR: 400 MHz, DMSO-d₆, 25°C").

- Include error margins for measurements (e.g., "melting point: 210°C ± 2°C").

- Reference established protocols while highlighting modifications .

Q. What statistical approaches are recommended for analyzing inconsistent catalytic performance data in this compound-mediated reactions?

- Apply ANOVA to assess variability across trials.

- Use principal component analysis (PCA) to identify dominant factors (e.g., solvent polarity, temperature).

- Report confidence intervals (95%) for kinetic parameters (k, t₁/₂) .

Data Interpretation and Reporting

Q. How to address discrepancies between theoretical and experimental yields in this compound synthesis?

Q. What frameworks guide ethical reporting of negative results in this compound research?

- Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to document failed experiments.

- Emphasize methodological insights (e.g., "reflux duration >24 hours led to decomposition").

- Use supplementary files to share raw data, ensuring transparency and reducing publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.